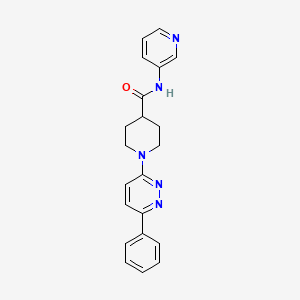

1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide

CAS No.: 1105217-05-7

Cat. No.: VC6622475

Molecular Formula: C21H21N5O

Molecular Weight: 359.433

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105217-05-7 |

|---|---|

| Molecular Formula | C21H21N5O |

| Molecular Weight | 359.433 |

| IUPAC Name | 1-(6-phenylpyridazin-3-yl)-N-pyridin-3-ylpiperidine-4-carboxamide |

| Standard InChI | InChI=1S/C21H21N5O/c27-21(23-18-7-4-12-22-15-18)17-10-13-26(14-11-17)20-9-8-19(24-25-20)16-5-2-1-3-6-16/h1-9,12,15,17H,10-11,13-14H2,(H,23,27) |

| Standard InChI Key | VNXRNBFXILBERD-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)NC2=CN=CC=C2)C3=NN=C(C=C3)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three aromatic systems:

-

A piperidine ring at position 4, functionalized with a carboxamide group.

-

A pyridazine ring substituted at position 6 with a phenyl group.

-

A pyridin-3-yl group linked via an amide bond to the piperidine nitrogen.

The IUPAC name, , reflects this arrangement. Its SMILES notation () and InChIKey () further delineate connectivity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 359.433 | |

| CAS Registry Number | 1105217-05-7 | |

| PubChem CID | 30866632 |

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis involves multi-step organic reactions, typical of pyridazine derivatives :

-

Piperidine Ring Formation: Cyclization of appropriate precursors (e.g., δ-amino ketones) under acidic or basic conditions.

-

Pyridazine Construction: Condensation of 1,4-diketones with hydrazines, followed by dehydrogenation to form the pyridazine core .

-

Functionalization:

-

Introduction of the phenyl group at position 6 via Suzuki-Miyaura coupling.

-

Amide bond formation between the piperidine carboxamide and pyridin-3-amine using carbodiimide-based coupling agents.

-

Challenges and Solutions

-

Regioselectivity: The pyridazine ring’s electronic asymmetry necessitates careful control during substitution reactions. Microwave-assisted synthesis has been proposed to enhance yield and selectivity .

-

Solubility Limitations: While solubility data remain unpublished, structural analogs (e.g., 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide) suggest that fluorination or methylene spacers may improve aqueous solubility .

Biological Activity and Mechanistic Insights

Table 2: Structural Analogs and Modifications

The absence of a methylene linker in the target compound (vs. and ) may reduce steric hindrance, favoring target engagement.

Future Research Directions

-

Synthetic Optimization: Exploring greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

-

ADMET Profiling: Systematic studies on absorption, distribution, and toxicity to guide lead optimization.

-

Target Deconvolution: High-throughput screening against kinase or GPCR libraries to identify primary targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume